molecular formula C15H21NO3 B11767712 tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11767712
M. Wt: 263.33 g/mol
InChI Key: XCFYMMVVRXUULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a hydroxy group at position 6, a methyl group at position 8, and a tert-butyl carbamate (Boc) protecting group at position 2. The Boc group enhances solubility and stability during synthesis, making it a common intermediate in pharmaceutical research, particularly for alkaloid-derived drug candidates .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-10-7-12(17)8-11-5-6-16(9-13(10)11)14(18)19-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3

InChI Key

XCFYMMVVRXUULH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Sequential Functionalization of a Brominated Intermediate

This route builds the tetrahydroisoquinoline scaffold with a bromine atom at position 6, introduces the methyl group at position 8, and subsequently substitutes bromine with a hydroxyl group.

Step 1: Synthesis of 6-Bromo-8-Methyl-1,2,3,4-Tetrahydroisoquinoline
Starting with 2-methyl-4-bromobenzoic acid, the compound undergoes cyclization using dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer under ethylene atmosphere to form 6-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one. Reduction with BH₃·THF followed by methylation with formalin and NaBH(OAc)₃ yields 6-bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Bromine-to-Hydroxyl Substitution
The bromine at position 6 is replaced via palladium-catalyzed hydroxylation. For example, Miyaura borylation followed by oxidative hydrolysis could introduce the hydroxyl group, though this requires optimization to prevent over-oxidation.

Step 3: Boc Protection
The amine is protected using Boc₂O under conditions similar to Route 1.

Reaction Summary

2-Methyl-4-bromobenzoic acidRh catalystCyclization6-Bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-oneBH₃\cdotpTHF6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolineNaBH(OAc)₃Formalin6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinolinePd catalysisHydroxylation6-Hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinolineBoc protectionTarget compound\text{2-Methyl-4-bromobenzoic acid} \xrightarrow[\text{Rh catalyst}]{\text{Cyclization}} \text{6-Bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one} \xrightarrow{\text{BH₃·THF}} \text{6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline} \xrightarrow[\text{NaBH(OAc)₃}]{\text{Formalin}} \text{6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline} \xrightarrow[\text{Pd catalysis}]{\text{Hydroxylation}} \text{6-Hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline} \xrightarrow{\text{Boc protection}} \text{Target compound}

Key Data

ParameterValueSource
Cyclization yield82%
Methylation yield90%
Boc protection yield70% (analogous to)

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 1 is shorter but relies on the availability of 6-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, which may require custom synthesis.

  • Route 2 is more versatile, enabling modular introduction of substituents, but involves multiple steps with cumulative yield loss.

Functional Group Compatibility

  • The Boc group remains stable during hydroxylation and methylation steps, as evidenced by analogous protocols.

  • Methylation using formalin/NaBH(OAc)₃ is selective for the amine group without affecting the aromatic ring.

Optimization Strategies

Hydroxylation Alternatives

  • Microwave-assisted hydrolysis could accelerate bromine substitution while minimizing side reactions.

  • Directed ortho-metalation using a directing group (e.g., amides) may enable direct hydroxylation without bromine intermediates.

Catalytic Improvements

  • Rhodium vs. Palladium catalysts : Rhodium offers higher efficiency in cyclization , while palladium is preferable for cross-couplings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carboxylate group to an alcohol using LiAlH4 (Lithium aluminium hydride).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide).

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, aryl halides, and strong bases like NaH (Sodium hydride).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various alkylated or arylated isoquinolines.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : Studies have shown that derivatives of isoquinoline compounds possess antioxidant properties. This is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders.
  • Acetylcholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer’s disease. Inhibiting this enzyme can help increase acetylcholine levels, improving cognitive function .
  • Anticancer Properties : Preliminary studies indicate that isoquinoline derivatives may exhibit anticancer activity. Research has highlighted their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Synthetic Pathways

The synthesis of tert-butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step reactions:

  • Starting Materials : Common precursors include substituted phenols and appropriate alkylating agents.
  • Reagents Used : Various reagents such as bases and solvents are employed to facilitate the formation of the isoquinoline core structure.

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of isoquinoline derivatives demonstrated that compounds similar to this compound showed promising inhibitory activity against acetylcholinesterase. The most active compounds had IC50 values in the low micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antioxidant Evaluation

Research evaluating the antioxidant properties of various isoquinoline derivatives revealed that this compound exhibited significant free radical scavenging activity. This suggests its utility in formulations aimed at reducing oxidative stress in various diseases .

Comparative Analysis of Isoquinoline Derivatives

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAcetylcholinesterase Inhibition<5
Related Isoquinoline Derivative AAntioxidant10
Related Isoquinoline Derivative BAnticancer<7

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural and Positional Isomers

Key structural analogs differ in substituent positions and functional groups:

Compound Name Substituents CAS No. Molecular Formula Key Properties Reference
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-OH 158984-83-9 C₁₄H₁₉NO₃ 97% purity; used in peptide coupling reactions
tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-OH, 8-Br 1579518-76-5 C₁₄H₁₈BrNO₃ Bromine enables cross-coupling reactions; molar mass 328.20 g/mol
tert-Butyl 7-(2-hydroxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-(2-OH-Ph) - C₂₀H₂₁NO₃ Synthesized via Pd catalysis; 53% yield
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-NH₂, 7-Cl 912846-75-4 C₁₄H₁₉ClN₂O₂ Pharmaceutical intermediate; stored under refrigeration

Key Observations :

  • Positional Effects : Substitutents at positions 6–8 influence reactivity. For example, 8-bromo derivatives (e.g., CAS 1579518-76-5) are precursors for Suzuki-Miyaura coupling, while 6-hydroxy variants (CAS 158984-83-9) are used in protective group strategies .

Functional Group Variations

Functional Group Example Compound Key Differences
Hydroxymethyl tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 622867-52-1) Increased hydrophilicity; molecular weight 263.33 g/mol
Nitro tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 397864-14-1) Enhances electrophilicity for reduction or substitution reactions
Methoxy tert-Butyl 6-methoxy-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 921224-62-6) Methoxy groups improve metabolic stability compared to hydroxy

Physicochemical and Application Comparisons

Physicochemical Properties

Property tert-Butyl 6-Hydroxy-8-Methyl (Hypothetical) tert-Butyl 6-Hydroxy (CAS 158984-83-9) tert-Butyl 8-Bromo-6-Hydroxy (CAS 1579518-76-5)
Molecular Weight 279.34 g/mol (calc.) 249.31 g/mol 328.20 g/mol
Solubility Moderate in DMSO High in polar aprotic solvents Low (bromine adds hydrophobicity)
Stability Stable under inert gas Stable at room temperature Light-sensitive; requires dark storage

Biological Activity

Chemical Identity
tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, with CAS Number 1803598-51-7, is a compound belonging to the isoquinoline family. Its molecular formula is C15H19NO3, and it features a tert-butyl group, a hydroxyl group at the 6-position, and a carboxylate at the 2-position of the isoquinoline structure.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound show promising activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several isoquinoline derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were measured for each compound:

Compound NameMIC (mg/mL)MBC (mg/mL)Target Bacteria
This compound0.51.0Staphylococcus aureus
Other IsoquinolinesVariesVariesVarious strains

The results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus , a common pathogen responsible for skin infections and other diseases .

Antifungal Activity

In addition to antibacterial properties, isoquinoline derivatives have also shown antifungal activity. A study assessed the antifungal effects of similar compounds against several fungal strains:

Compound NameMIC (mg/mL)Target Fungi
This compound0.11Candida albicans
Other IsoquinolinesVariesVarious strains

The compound displayed effective antifungal activity against Candida albicans , suggesting potential for therapeutic applications in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and disrupt cellular processes. For instance, docking studies have indicated that it may inhibit specific enzymes involved in peptidoglycan synthesis in bacteria, thereby preventing cell wall formation .

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound is typically synthesized via Boc protection of the corresponding dihydroisoquinoline precursor. Evidence from heterocyclic compound catalogs indicates that derivatives with hydroxy and methyl substituents (e.g., PI-17969, CAS 158984-83-9) are synthesized using regioselective functionalization, followed by Boc-group introduction under anhydrous conditions . Key steps include protecting group strategies to avoid side reactions at the hydroxy and methyl positions. Characterization is often performed via 1H^1H-NMR and LC-MS to confirm regiochemistry and purity (≥97%) .

Q. How should researchers handle and store this compound to ensure stability?

Storage at 2–8°C in a dry, sealed environment is recommended to prevent hydrolysis of the Boc group or oxidation of the hydroxy substituent . Handling requires PPE (gloves, safety glasses) and engineering controls (fume hoods) due to potential acute toxicity and skin/eye irritation risks, as noted in safety data for analogous tert-butyl dihydroisoquinoline derivatives .

Q. What analytical techniques are critical for characterizing this compound?

1H^1H-NMR is essential for verifying the Boc group (tert-butyl singlet at ~1.4 ppm) and substituent positions (e.g., aromatic protons, methyl groups). LC-MS or GC-MS can confirm molecular weight and purity, while FT-IR helps identify functional groups like carbonyl (Boc) and hydroxy stretches . Purity standards for research-grade material typically exceed 95% .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing azide or fluorinated groups to this scaffold?

Evidence from synthetic protocols (e.g., tert-butyl azido-dihydroisoquinoline derivatives) highlights the use of sodium triacetoxyborohydride (STAB) for reductive amination and MesAcrBF4 as a photoredox catalyst for azide introduction. Reaction optimization involves controlling temperature (0–25°C), solvent polarity (DCM or 1,2-DCE), and stoichiometry to minimize side products . Flash chromatography or preparative HPLC is recommended for purification .

Q. What strategies address contradictory data in regioselective functionalization of the dihydroisoquinoline core?

Discrepancies in substituent positioning (e.g., hydroxy vs. bromo groups) may arise from competing electronic and steric effects. Computational modeling (DFT) can predict reactive sites, while orthogonal protection (e.g., TBS for hydroxy groups) ensures selective functionalization at desired positions. Experimental validation via X-ray crystallography or NOESY NMR is critical .

Q. How does the hydroxy-methyl substitution pattern influence biological activity in drug discovery contexts?

In CXCR4 antagonist synthesis, the hydroxy group enhances hydrogen bonding with target receptors, while the methyl group improves lipophilicity and metabolic stability. Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., binding affinity, cytotoxicity) .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Scale-up introduces risks of exothermic reactions (e.g., Boc deprotection under acidic conditions) and impurities from incomplete intermediate purification. Process optimization includes flow chemistry for controlled mixing and in-line monitoring (PAT tools) to ensure consistency. Purity ≥97% is achievable via recrystallization or gradient column chromatography .

Methodological Considerations

  • Contradiction Analysis : Conflicting CAS numbers (e.g., 158984-83-9 vs. 464900-21-8 for similar derivatives) may reflect positional isomerism; always verify substituent positions via NMR .
  • Safety Protocols : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation. Use sand or vermiculite for spill containment, and avoid aqueous solutions unless specified .
  • Ecological Impact : While data gaps exist, derivatives with halogen substituents (e.g., bromo analogs) require disposal via certified hazardous waste protocols due to potential aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.